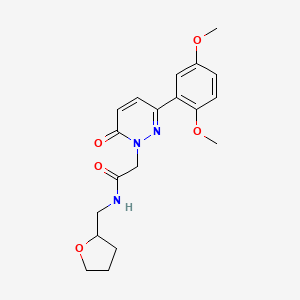![molecular formula C23H24N4O3S B2370974 N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888431-33-2](/img/structure/B2370974.png)
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmaceuticals
Amides play a crucial role in drug development due to their structural versatility. In this context, N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibits potential as a bioactive compound. Researchers have successfully synthesized it using copper-based metal-organic frameworks (MOFs) in an oxidative coupling process. The preparative-scale synthesis achieved >99% conversion and a 95% yield of pure isolated product . Further exploration of its pharmacological properties could lead to novel drug candidates.
Insect Repellents
Interestingly, N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is structurally related to N,N-diethyl-3-methylbenzamide (DEET), the most widely used insect repellent. DEET serves as a metal-organic framework (MOF) solvent, demonstrating its potential for greener applications, such as drug delivery . Investigating the repellent properties of this compound could yield valuable insights for pest control.
Organic Synthesis
The development of new synthetic techniques is essential for organic chemistry. The oxidative coupling method used to synthesize N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide showcases the effectiveness of copper-based MOFs. This methodology is classified as an excellent synthesis (EcoScale) based on environmental and economic factors . Researchers can explore similar approaches for other amides and organic compounds.
Environmental Chemistry
Considering the green metrics associated with the synthesis of N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, researchers can explore its environmental impact further. Factors such as atom economy, reaction mass efficiency, and materials recovery contribute to its eco-friendly profile .
Agrochemicals
While not directly studied for agrochemical applications, understanding the reactivity and stability of this compound could inspire novel approaches in crop protection or soil enhancement.
Wirkmechanismus
Target of Action
The primary target of this compound is the Peripheral Benzodiazepine Receptor (PBR) . PBR is found on the outer membrane of the mitochondria and is involved in numerous biological processes . It is abundant in peripheral organs such as the kidneys, lungs, and heart, whereas lower levels are found in the brain .
Mode of Action
This compound, also known as N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, binds to the PBR with a high affinity . It has shown a slightly higher affinity (Ki = 4.7 nM) for PBR than does [11C]PK11195 (Ki = 9.3 nM) . This binding interaction leads to changes in the receptor’s function and downstream effects.
Biochemical Pathways
It is known that pbr is involved in various biological processes . A significant increase in PBR expression after neural injury or inflammation (e.g., Alzheimer’s disease, Wernicke’s encephalopathy, multiple sclerosis, and epilepsy) has been observed and has been associated with microglial activation .
Pharmacokinetics
It is known that it has better brain kinetics than [11c]pk11195 , which suggests that it may have better bioavailability and can more effectively reach its target in the brain.
Result of Action
The binding of this compound to PBR can lead to changes in the receptor’s function and downstream effects . These changes can potentially influence various biological processes, including those related to neural injury or inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the expression of PBR can be increased in response to neural injury or inflammation . This suggests that the compound’s action may be more pronounced in such conditions.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-26(5-2)19(28)14-31-23-25-20-15-10-6-7-11-16(15)24-21(20)22(29)27(23)17-12-8-9-13-18(17)30-3/h6-13,24H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXOPLCWWCAXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)
![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)
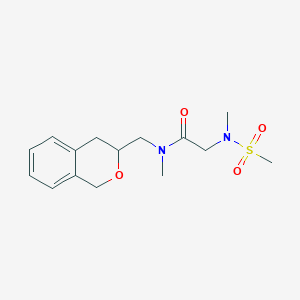
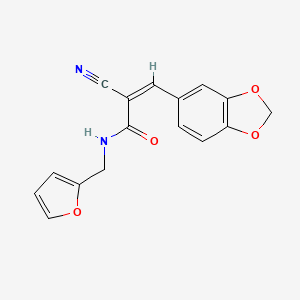
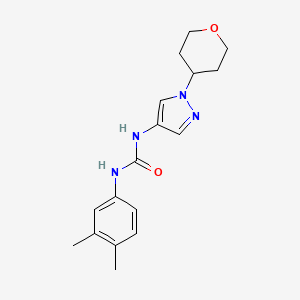
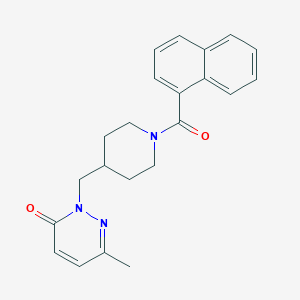
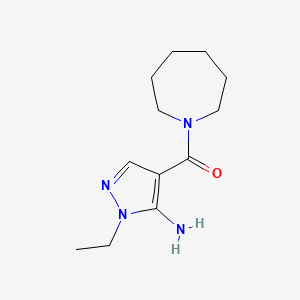
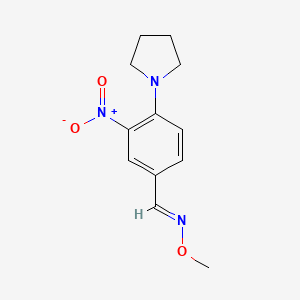



![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)

